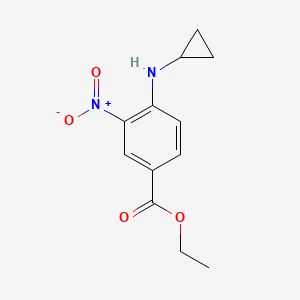

Ethyl 4-(cyclopropylamino)-3-nitrobenzoate

描述

Structure

2D Structure

属性

IUPAC Name |

ethyl 4-(cyclopropylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-2-18-12(15)8-3-6-10(13-9-4-5-9)11(7-8)14(16)17/h3,6-7,9,13H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCSHFQVYOFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Description

The initial step is the esterification of 4-nitrobenzoic acid (4-NBA) with ethanol to form ethyl 4-nitrobenzoate. This reaction is typically performed under solvent-free conditions in an inert atmosphere (argon) at the boiling point of the reaction mixture (~80°C).

Catalysts and Techniques

- Nanoporous natural zeolites (hydrogen forms of clinoptilolite, mordenite, heulandite, and phillipsite) are used as solid acid catalysts.

- The zeolite catalysts are prepared by reducing crystallite size from micrometric (4.8–7.0 μm) to ultradispersed nanometric scale (290–480 nm) using ultrasound (US, 37 kHz, 330 W) or microwave (MW, 2450 MHz, 300 W) irradiation.

- Synergistic effects of catalysts combined with US or MW irradiation significantly enhance conversion and yield.

Research Findings and Data

| Catalyst Type | Crystallite Size (nm) | Reaction Conditions | Conversion of 4-NBA (%) | Yield of Ethyl 4-nitrobenzoate (%) |

|---|---|---|---|---|

| H-HEU-M (ultradispersed) | 290–480 | US or MW, 2 h, 80°C | Up to 70 | Up to 67 |

| H-MOR (ultradispersed) | 290–480 | US or MW, 2 h, 80°C | High | High |

| Parent zeolites (micrometric) | 4.8–7.0 μm | Conventional heating | Lower | Lower |

The esterification process using ultradispersed zeolite catalysts under microwave or ultrasound irradiation is environmentally friendly, solvent-free, and efficient, offering higher catalytic activity and product yield compared to conventional methods.

Reduction of Nitro Group to Amino Group

The nitro group in ethyl 4-nitrobenzoate is reduced to an amino group to yield ethyl 4-aminobenzoate, a key intermediate for further functionalization.

Common Reduction Methods

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is the preferred method.

- Chemical reduction may also be achieved using agents such as iron with acid or tin chloride, but catalytic hydrogenation offers cleaner reactions and better yields.

Reaction Conditions

- Temperature: Typically room temperature to mild heating (25–50°C)

- Pressure: Hydrogen gas under atmospheric or slightly elevated pressure

- Catalyst: Pd/C (5–10%)

This step is critical to maintain the integrity of the ester group while selectively reducing the nitro group.

Amination: Introduction of Cyclopropylamino Group

The final step involves the substitution of the amino group with cyclopropylamine to form Ethyl 4-(cyclopropylamino)-3-nitrobenzoate.

Reaction Mechanism

- The amino group of ethyl 4-aminobenzoate undergoes nucleophilic substitution or amide formation with cyclopropylamine.

- This reaction can be facilitated by heating or using coupling agents depending on the specific protocol.

Typical Conditions

- Solvent: Often carried out in polar aprotic solvents or neat conditions.

- Temperature: Moderate heating (50–100°C) to promote reaction.

- Time: Several hours to ensure complete conversion.

Industrial Considerations

- Continuous-flow synthesis techniques may be employed for scalability, improving reaction time and selectivity.

- Optimization of stoichiometry and reaction conditions minimizes side reactions and maximizes yield.

Summary Table of Preparation Steps

Analytical Characterization

- Gas Chromatography/Mass Spectrometry (GC/MS) , Fourier Transform Infrared Spectroscopy (FTIR) , and Nuclear Magnetic Resonance (NMR, 1H and 13C) are used to confirm the structure and purity of intermediates and final product.

- Molecular formula: C12H15NO2

- Molecular weight: 205.25 g/mol

- CAS Number: 112033-48-4

Research Findings and Practical Implications

- The use of nanoporous zeolite catalysts with microwave or ultrasound irradiation in esterification represents an advancement in green chemistry, reducing solvent use and energy consumption.

- Catalytic hydrogenation ensures selective and efficient reduction of the nitro group without affecting the ester moiety.

- The cyclopropylamino substitution imparts unique pharmacological properties, making this compound valuable in medicinal chemistry, particularly as a potential local anesthetic.

科学研究应用

Ethyl 4-(cyclopropylamino)-3-nitrobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: Researchers use this compound to study the effects of nitro and amino groups on biological activity and to develop new bioactive molecules.

Industrial Applications: It is employed in the development of new materials with specific chemical properties, such as polymers and coatings.

作用机制

The mechanism of action of Ethyl 4-(cyclopropylamino)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and pain, making it a candidate for the development of anti-inflammatory drugs.

相似化合物的比较

Alkyl and Cycloalkylamino Derivatives

- Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: Synthesized similarly using cyclohexylamine instead of cyclopropylamine.

- Ethyl 4-(methylamino)-3-nitrobenzoate: Features a methylamino group (CAS 71254-71-2). The smaller methyl group increases solubility in polar solvents compared to cyclopropyl derivatives. However, it may exhibit weaker hydrogen-bonding interactions in crystal lattices ().

- Ethyl 4-(n-propylamino)-3-nitrobenzoate: Reported in crystallographic studies ().

Heterocyclic and Aromatic Amino Derivatives

- Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate: The imidazole moiety enables hydrogen bonding and coordination with metal ions, making this derivative relevant in catalysis or bioactivity studies ().

- Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate: The pyridine ring introduces π-π stacking interactions, which could enhance thermal stability ().

Halogen vs. Amino Substituents

- Ethyl 4-chloro-3-nitrobenzoate: A precursor in SNAr reactions (CAS 16588-16-2). The chloro group is a better leaving group than amino substituents, enabling efficient synthesis of derivatives but lacking hydrogen-bonding capacity ().

- Ethyl 4-fluoro-3-nitrobenzoate : The electron-withdrawing fluorine atom increases aromatic electrophilicity, accelerating substitution reactions compared to ethyl 4-chloro-3-nitrobenzoate ().

Nitrobenzoate Esters Without Amino Groups

- Ethyl 4-nitrobenzoate: Lacks the amino substituent, resulting in lower polarity and reduced solubility in aqueous media. This derivative is primarily used as a UV absorber or intermediate in dye synthesis ().

- Ethyl 4-nitrobenzoylacetate: Features a β-ketoester group, enabling keto-enol tautomerism and chelation with metals, which is absent in amino-substituted analogs ().

Key Properties (Table 1)

生物活性

Ethyl 4-(cyclopropylamino)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. The compound features a nitro group, an ethyl ester, and a cyclopropylamino substituent, which contribute to its reactivity and biological properties.

The mechanism of action for this compound involves its interaction with various molecular targets in biological systems:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.

- Receptor Modulation : It can interact with receptors that play roles in pain and inflammation, potentially leading to analgesic effects.

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, exerting cytotoxic effects on pathogens or modulating inflammatory responses .

Anti-Inflammatory Properties

Research indicates that this compound exhibits promising anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

Table 1: Anti-Inflammatory Activity

| Compound | Cytokine Inhibition (pg/mL) | IC50 (µM) |

|---|---|---|

| This compound | IL-6: 150; TNF-α: 200 | 10 |

| Control (Dexamethasone) | IL-6: 50; TNF-α: 80 | 1 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its efficacy was measured through Minimum Inhibitory Concentration (MIC) assays.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria.

Case Studies

-

Study on Anti-Inflammatory Effects :

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in animal models. The compound was administered to mice with induced inflammation, resulting in a significant reduction in swelling and pain compared to controls . -

Antimicrobial Resistance Research :

Another investigation focused on the compound's potential as a treatment for antibiotic-resistant infections. The study found that this compound could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting its role as an adjunct therapy alongside traditional antibiotics .

常见问题

Q. What is a reliable synthetic route for Ethyl 4-(cyclopropylamino)-3-nitrobenzoate?

A nucleophilic aromatic substitution reaction can be employed, starting with ethyl 4-chloro-3-nitrobenzoate. Cyclopropylamine (2.0 equiv) and triethylamine (3.0 equiv) in THF at room temperature for 24 hours yield the target compound. This method is adapted from protocols for analogous cyclohexylamino derivatives . Post-synthesis, recrystallization from ethanol ensures purity.

Q. How can the compound be purified effectively?

Recrystallization from ethanol is optimal, as demonstrated in the purification of structurally similar nitrobenzoate esters. Residual impurities are removed by washing with water and filtration .

Q. Which analytical techniques confirm the compound’s structural integrity?

Q. What solvents are suitable for its synthesis?

Polar aprotic solvents like THF or DMSO are preferred due to their ability to stabilize intermediates and enhance nucleophilic substitution kinetics. Ethanol is ideal for recrystallization .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved?

Q. What methods optimize reaction yields when steric hindrance is observed?

Cyclopropylamine’s smaller size reduces steric hindrance compared to bulkier amines (e.g., cyclohexylamine). However, if low yields persist, increasing reaction time (up to 48 hours) or using excess amine (3.0 equiv) can improve efficiency .

Q. How are hydrogen-bonding patterns analyzed in its crystal structure?

Single-crystal X-ray diffraction reveals intermolecular interactions. Graph set analysis (e.g., Etter’s formalism) identifies motifs such as R₂²(8) rings formed via N–H···O hydrogen bonds between the nitro and amino groups. This is critical for understanding packing arrangements .

Q. What strategies address conflicting melting points reported in literature?

Polymorphism or varying purity levels may cause discrepancies. Recrystallize the compound from alternative solvents (e.g., ethyl acetate/hexane) and characterize polymorphs via differential scanning calorimetry (DSC) or PXRD .

Q. How do substituents influence reactivity in downstream reactions?

The electron-withdrawing nitro group activates the benzene ring for electrophilic substitutions, while the cyclopropylamino group’s strain enhances nucleophilicity. For example, in reductive amination, the nitro group can be reduced to an amine, enabling further functionalization .

Q. What crystallographic parameters are critical for structure determination?

Using SHELXL for refinement, collect high-resolution data (e.g., at 100 K) to resolve triclinic crystal systems (space group P1 ). Key parameters include unit cell dimensions (a = 8.486 Å, b = 8.617 Å, c = 11.750 Å) and torsion angles to confirm ester conformation .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data for derivatives?

Compare synthetic protocols: For example, hydrazine hydrate reductions of nitro groups may produce varying ratios of byproducts (e.g., azoxy compounds) depending on catalyst choice (Pd/C vs. Fe/HCl). Cross-validate with HPLC-MS to identify impurities .

Q. Why do different synthetic routes yield varying diastereomeric ratios?

Steric and electronic effects during cyclopropane ring formation can influence stereoselectivity. Computational modeling (e.g., DFT) of transition states helps rationalize preferred pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。